molecular formula C8H6O2 B080719 6-Hydroxybenzofuran CAS No. 13196-11-7

6-Hydroxybenzofuran

Cat. No. B080719
CAS RN: 13196-11-7
M. Wt: 134.13 g/mol
InChI Key: UVJMVWURCUYFFK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Hydroxybenzofuran derivatives involves several innovative methodologies. A notable approach includes a two-step process starting from 3,5-dihydroxybenzoate, leading to 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid through direct thermal one-pot cyclization followed by base-catalyzed hydrolysis (Mori et al., 2020). Another method reported the protecting group-free divergent synthesis of natural benzofurans, emphasizing the synthesis of 2-bromo-6-hydroxybenzofurans as versatile intermediates (Aneesh Sivaraman et al., 2019).

Molecular Structure Analysis

The molecular structure of 6-Hydroxybenzofuran derivatives has been elucidated using various spectroscopic techniques. For example, the structure of 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid was determined by mono- and bidimensional NMR techniques, ESI-MS, FT-IR, and single-crystal X-ray diffraction (Mori et al., 2020).

Chemical Reactions and Properties

6-Hydroxybenzofuran and its derivatives participate in a range of chemical reactions, highlighting their reactivity and functional group compatibility. For instance, the interaction of 3,4-Dibenzoylfuroxan with hydroxylamine resulted in a novel compound, demonstrating the compound's reactivity towards nucleophilic reagents (I. Tselinsky et al., 2000).

Physical Properties Analysis

The physical properties of 6-Hydroxybenzofuran derivatives, such as solubility, melting points, and boiling points, are crucial for understanding their behavior in various environments and applications. These properties are often determined through standard laboratory techniques and contribute to the compound's characterization.

Chemical Properties Analysis

The chemical properties of 6-Hydroxybenzofuran, including its acidity, basicity, and reactivity towards different chemical reagents, are essential for its application in synthetic chemistry and material science. The ability to undergo electrophilic substitutions, lithiation processes, and pericyclic reactions has been explored, providing insights into its versatile chemistry (S. Teague & Simon Barber, 2010).

Scientific Research Applications

  • Enzyme Inhibition : It serves as a mechanism-based inhibitor of dopamine beta-hydroxylase, demonstrating potential in neurochemical studies (Farrington, Kumar, & Villafranca, 1990).

  • Synthesis Optimization : An optimized process for synthesizing 6-Hydroxybenzofuran has been developed, highlighting its importance in chemical synthesis and potential industrial applications (Song et al., 2016).

  • Antimicrobial Properties : Compounds like cicerfuran, a derivative of 6-Hydroxybenzofuran, have been studied for their antibacterial and antifungal activities, showing promise in the development of new antimicrobial agents (Aslam, Stevenson, Kokubun, & Hall, 2009).

  • Antibacterial and Antifungal Activity : Various derivatives of 6-Hydroxybenzofuran have been synthesized and evaluated for their antimicrobial properties, contributing to the field of medicinal chemistry (Reddy et al., 2001).

  • Natural Product Synthesis : 6-Hydroxybenzofuran is used in the synthesis of benzofuran-based natural products and their analogues, underscoring its utility in organic chemistry (Sivaraman et al., 2019).

  • Phytoalexins Research : Isopterofuran, a 2-arylbenzofuran phytoalexin, has been identified and synthesized for studies in plant defense mechanisms (Dewick & Ingham, 1980).

  • Breast Cancer Research : Derivatives of 3-acyl-5-hydroxybenzofuran are being explored as potential drugs for breast cancer treatment, demonstrating the compound's relevance in oncology (Li et al., 2013).

  • Pharmacological Studies : The compound's derivatives are being studied for their potential in treating Alzheimer's disease, showcasing its significance in neurological research (Lee et al., 2018).

Safety And Hazards

When handling 6-Hydroxybenzofuran, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-benzofuran-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O2/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJMVWURCUYFFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60157281
Record name 6-Hydroxybenzofuran
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Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxybenzofuran

CAS RN

13196-11-7
Record name 6-Hydroxybenzofuran
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Record name 6-Hydroxybenzofuran
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Record name 6-Hydroxybenzofuran
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Record name 6-Benzofuranol
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Synthesis routes and methods I

Procedure details

NaBH4 (6.0 g, 160 mmol) was added to a solution of 6-(tert-butyldimethylsilyloxy)benzofuran-3(2H)-one (40.0 g, 151 mmol) in MeOH (800 mL) at room temperature. After stirring at room temperature for 2 h, the reaction mixture was treated with acetone. Subsequently 4N HCl were added to the mixture and the stirring was continued for 3 h at room temperature. The mixture was diluted with water and extracted with ethyl acetate (3×1000 mL). The extract was washed with brine, dried, concentrated in vacuo and purified by column chromatography on silica gel (5-10% ethyl acetate in petroleum ether) to afford the pure product (17.0 g, 85.5% yield). 1H NMR (300 MHz, CDCl3) δ: 7.51 (d, J=2.1, 1H), 7.41 (d, J=8.4, 1H), 7.02 (d, J=1.8, 1H), 6.81 (dd, J=8.4, 2.1, 1H), 6.68 (dd, J=2.1, 0.9, 1H), 5.5 (br s, 1H).
Name
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
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0 (± 1) mol
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reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
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Reaction Step Three
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
85.5%

Synthesis routes and methods II

Procedure details

To a solution of 6-methoxybenzofuran (16.9 g) in collidine (200 ml) was added lithium iodide (30.5 g), and the mixture was refluxed under argon atmosphere for 1 day and cooled. To the mixture was added 1N hydrochloric acid, and the mixture was extracted with ethyl acetate. The organic layer was washed with 2N hydrochloric acid (5 times) and then washed with water and saturated brine, and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated, and the residue was purified with silica gel column chromatography to give dark brown oil of 6-hydroxybenzofuran (2.9 g).
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
30.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred solution of 6-hydroxy-2,3-dihydrobenzofuran-3-ol (35.2 g, 0.2 mol) in THF (1.3 L) was added hydrochloric acid (323 mL, 1.0 N). The mixture was stirred at 65° C. for 2 h. After cooling to room temperature, it was diluted with brine (2.0 L), extracted with ethyl acetate (4.0 L), dried over magnesium sulfate, filtered and concentrated. The crude product was purified on a silica gel column, eluting with ethyl acetate (1-30%) in heptane. The final product was collected as light brown solid.
Quantity
35.2 g
Type
reactant
Reaction Step One
Quantity
323 mL
Type
reactant
Reaction Step One
Name
Quantity
1.3 L
Type
solvent
Reaction Step One
Name
brine
Quantity
2 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxybenzofuran
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Reactant of Route 3
6-Hydroxybenzofuran
Reactant of Route 4
6-Hydroxybenzofuran
Reactant of Route 5
6-Hydroxybenzofuran
Reactant of Route 6
6-Hydroxybenzofuran

Citations

For This Compound
514
Citations
KZ Laczkowski, K Misiura, A Biernasiuk… - Letters in Drug …, 2013 - ingentaconnect.com
Synthesis, characterization and investigation of antibacterial and antifungal activities of thirteen novel 6- hydroxybenzofuran-3(2H)-one based 2,4-disubstituted 1,3-thiazoles are …
Number of citations: 16 www.ingentaconnect.com
I Gallou, B Erb, M Marti, GL Nuzzo… - … process research & …, 2020 - ACS Publications
… Here we report a highly robust four-step, one-pot process that provides access to a 6-hydroxybenzofuran-3-carboxylic acid structure. An 1 H NMR monitoring study allowed a better …
Number of citations: 1 pubs.acs.org
Y He, J Xu, ZH Yu, AM Gunawan, L Wu… - Journal of medicinal …, 2013 - ACS Publications
Mycobacterium tuberculosis (Mtb) protein tyrosine phosphatase B (mPTPB) is a virulence factor secreted by the pathogen and mediates mycobacterial survival in macrophages by …
Number of citations: 83 pubs.acs.org
GK Farrington, A Kumar, JJ Villafranca - Journal of Biological Chemistry, 1990 - Elsevier
… H with [3H]6-hydroxybenzofuran and [14C]phenylhydrazine … Inactivation of D beta H with [3H]6-hydroxybenzofuran gave … was inactivated by 6-hydroxybenzofuran or phenylhydrazine. …
Number of citations: 24 www.sciencedirect.com
KA Marley, RA Larson - Photochemistry and photobiology, 1994 - Wiley Online Library
… Abstract-This paper presents the analysis and identification of an unstable product previously undescribed from furocoumarin photolysis, 5-formyl-6-hydroxybenzofuran …
Number of citations: 20 onlinelibrary.wiley.com
SY Song, HL Lu, GF Wang, YQ Yang… - Research on Chemical …, 2016 - Springer
An optimized process for the preparation of 6-hydroxybenzofuran is described. This process consists of three steps: the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic …
Number of citations: 4 link.springer.com
MY Lee, JH Kim, JN Choi, JY Kim… - … of microbiology and …, 2010 - koreascience.kr
… of Lespedeza cyrtobotrya showed strong melanin biosynthesis inhibitory activity, and that the bioactive compound 1 (IC50 5.2 µM) is 2-(2,4-dihydroxyphenyl)-6-hydroxybenzofuran. …
Number of citations: 14 koreascience.kr
MK Na, DM Hoang, D Njamen, JT Mbafor… - Bioorganic & medicinal …, 2007 - Elsevier
… (1), 2-[2′-methoxy-4′-hydroxy-5′-(3-methylbut-2-enyl)phenyl]-6-hydroxybenzofuran (2), and 2-(2′-methoxy-4′-hydroxyphenyl)-5-(3-methylbut-2-enyl)-6-hydroxybenzofuran (3). …
Number of citations: 53 www.sciencedirect.com
X Li, H Xie, R Zhan, D Chen - Molecules, 2018 - mdpi.com
… The supplier also calls this compound 5-(6-hydroxybenzofuran-2-yl)-2-(3-methylbut-1-enyl)benzene-1,3-diol. While this name can be used to deduce its chemical structure, it does not …
Number of citations: 23 www.mdpi.com
AN Grinev, SA Zotova, AA Stolyarchuk… - Pharmaceutical …, 1977 - Springer
… A number of 5- and 6-hydroxybenzofuran derivatives were prepared by eiectrophilic substitution reactions. Nitration of 2-phenyl-3-carbethoxy-5-hydroxybenzofuran gives a mixture of 6-…
Number of citations: 1 link.springer.com

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